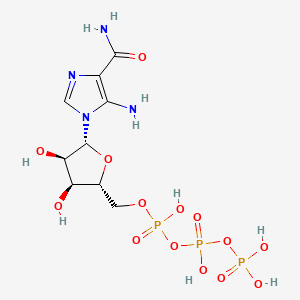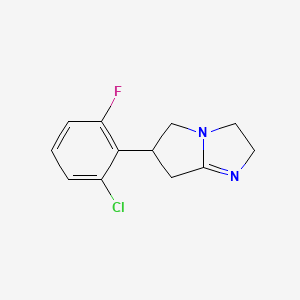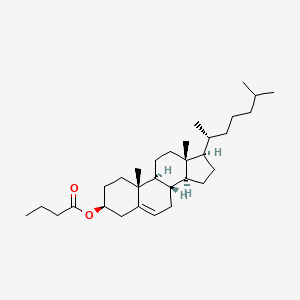
Cholesteryl butyrate
Overview
Description
Synthesis Analysis
Cholesteryl butyrate and its derivatives have been synthesized through various chemical methods. For instance, cholesteryl acrylate and its copolymer with butyl methacrylate have been synthesized, with their molecular structures confirmed by IR, ^1H NMR, and elemental analysis, indicating the potential for liquid crystalline phase formation under certain conditions (Li-Tao An, 1994).
Molecular Structure Analysis
The molecular structure of cholesteryl butyrate has been studied in detail, revealing complex crystal structures that differ from the main structure types for cholesteryl esters. These studies have shown that the molecules are packed in almost planar sheets with molecular long axes nearly parallel, indicating features characteristic of the short-range order present in the cholesteric mesophase (G. Han, B. Craven, D. Langs, 1994).
Chemical Reactions and Properties
Chemical reactions involving cholesteryl butyrate have been explored to understand its behavior in various environments. One study involved the synthesis of cholesteryl end-capped random poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide), showcasing the temperature-sensitivity and morphologies of the resulting polymeric micellar nanoparticles (Xue-Ming Liu, Yi-Yan Yang, K. Leong, 2003).
Physical Properties Analysis
The physical properties of cholesteryl butyrate, especially in the context of liquid crystal technology, have been a subject of interest. For instance, the crystal structure of cholesteryl butanoate at 123 K revealed detailed information about the arrangement of molecules, indicating the presence of features characteristic of cholesteric mesophase and providing insights into the monotropic transformation from the crystalline to the cholesteric phase (G. Han, B. Craven, D. Langs, 1994).
Chemical Properties Analysis
The chemical properties of cholesteryl butyrate have been analyzed through various studies, including its role in the formation of solid lipid nanoparticles (SLN) and their impact on cell proliferation, cell-cycle distribution, and expression in human leukemic cells, demonstrating the compound's potential in drug delivery and therapeutic applications (L. Serpe, Stefano Laurora, S. Pizzimenti, et al., 2004).
Scientific Research Applications
Cancer Research and Treatment
Cholesteryl butyrate has been extensively studied for its potential in cancer research and treatment. Solid lipid nanoparticles (SLNs) containing cholesteryl butyrate (cholbut SLN) have been investigated as a delivery system for the anti-cancer drug butyrate. These SLNs have shown promising results in inhibiting the adhesion and migration of cancer cells, which are crucial steps in metastasis dissemination. For instance, Minelli et al. (2012) demonstrated that cholbut SLNs inhibit the adhesion of polymorphonuclear cells to endothelium, suggesting their potential as anti-inflammatory and anti-tumor agents (Minelli et al., 2012). Furthermore, these nanoparticles have been shown to inhibit tumor cell growth using in vitro and in vivo models, as highlighted in another study by Minelli et al. (2013) (Minelli et al., 2013).
Antineoplastic Effects
Cholesteryl butyrate has also been explored for its antineoplastic effects. A study by Brioschi et al. (2008) discusses cholesterylbutyrate (Chol-but) as a prodrug of butyric acid, highlighting its anti-inflammatory properties and inhibitory activity towards histone deacetylases, which have been extensively studied in relation to cancer treatment (Brioschi et al., 2008). These properties make cholesteryl butyrate a significant compound in the development of new cancer therapies.
Antileukemic Activity
The compound has shown improved antileukemic activity when used in specific formulations. Silva et al. (2016) studied all-trans retinoic acid loaded in cholesteryl butyrate solid lipid nanoparticles, demonstrating significant cytotoxicity and increased activity against leukemia cells (Silva et al., 2016). This suggests that cholesteryl butyrate, when used in nanoparticle formulations, can enhance the efficacy of other anticancer drugs.
Role in Inflammation and Immune Response
Cholesteryl butyrate also plays a role in modulating inflammation and the immune response. For instance, Dianzani et al. (2006) showed that cholesteryl butyrate solid lipid nanoparticles inhibit adhesion of human neutrophils to endothelial cells, indicating a potential therapeutic role in inflammatory diseases such as inflammatory bowel diseases (Dianzani et al., 2006).
Cell Proliferation and Apoptosis
Research has also explored the effects of cholesteryl butyrate on cell proliferation and apoptosis induction. In a study by Salomone et al. (2004), cholesteryl butyrate solid lipid nanospheres were found to have dose-dependent differentiative anti-proliferative activity on melanoma cell lines and induced apoptosis, indicating their potential utility in cancer treatment (Salomone et al., 2004).
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDZWMVGDHGMFR-GTPODGLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101341216 | |
| Record name | Cholesteryl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101341216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl butyrate | |
CAS RN |
521-13-1 | |
| Record name | Cholesteryl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl butanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-butanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholesteryl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101341216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3β-ol butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50QA4YCP7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B1209323.png)
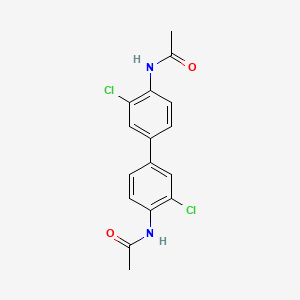
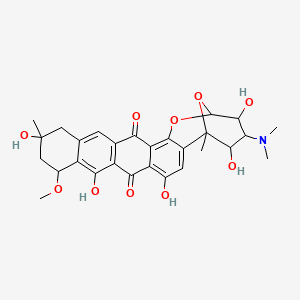
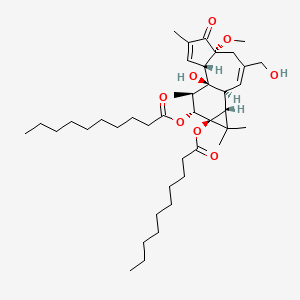
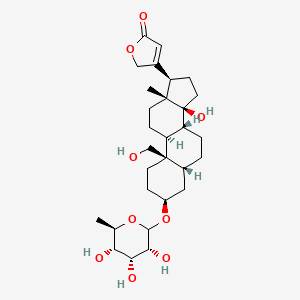

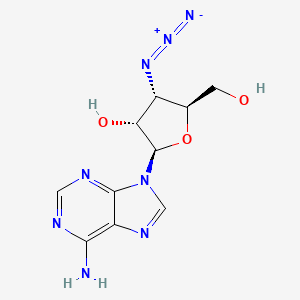
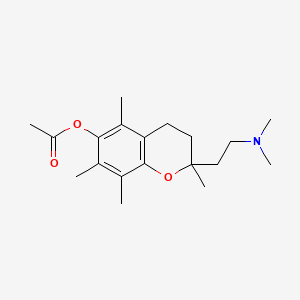
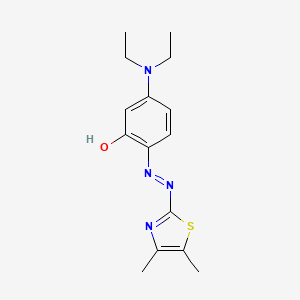
![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)
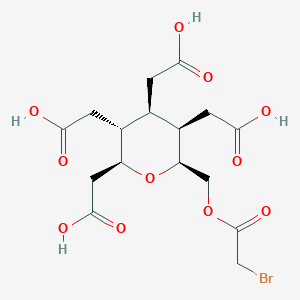
methanone hydrochloride(1:1)](/img/structure/B1209344.png)
